

Spectroscopic Profile of Ethyl Cyclohexylideneacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl cyclohexylideneacetate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl cyclohexylideneacetate** (CAS No. 1552-92-7), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **Ethyl cyclohexylideneacetate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the proton environment within the molecule. The data presented here was acquired using a Varian A-60D instrument.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.6	Singlet	1H	=CH (vinylic proton)
4.12	Quartet	2H	-OCH ₂ CH ₃
2.85	Multiplet	2H	Allylic protons on cyclohexyl ring
2.20	Multiplet	2H	Allylic protons on cyclohexyl ring
1.60	Multiplet	6H	Cyclohexyl ring protons
1.25	Triplet	3H	-OCH ₂ CH ₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The following data is based on spectra obtained in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the reference.[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
~166	C=O (ester carbonyl)
~160	=C (quaternary vinylic carbon)
~115	=CH (vinylic carbon)
~60	-OCH ₂ CH ₃
~38	Allylic carbon on cyclohexyl ring
~30	Cyclohexyl ring carbon
~28	Cyclohexyl ring carbon
~26	Cyclohexyl ring carbon
~14	-OCH ₂ CH ₃

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Ethyl cyclohexylideneacetate** is characterized by the following key absorption bands, typically recorded as a neat liquid film.^[1]

Frequency (cm ⁻¹)	Intensity	Assignment
~2930	Strong	C-H stretch (cyclohexyl)
~2860	Strong	C-H stretch (cyclohexyl)
~1715	Very Strong	C=O stretch (α,β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Possible Fragment
168	Moderate	$[M]^+$ (Molecular Ion)
123	High	$[M - OCH_2CH_3]^+$
95	High	$[C_7H_{11}]^+$
67	Very High	$[C_5H_7]^+$

Note: The fragmentation pattern can be complex and is influenced by the ionization energy.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Ethyl cyclohexylideneacetate** in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$).
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: ~12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

^{13}C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: ~200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Pick the peaks in both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Ethyl cyclohexylideneacetate**.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of **Ethyl cyclohexylideneacetate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the prepared salt plate assembly in the spectrometer's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the major absorption peaks with their corresponding wavenumbers (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Ethyl cyclohexylideneacetate**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

- Prepare a dilute solution of **Ethyl cyclohexylideneacetate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

GC Parameters (Typical):

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

MS Parameters (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

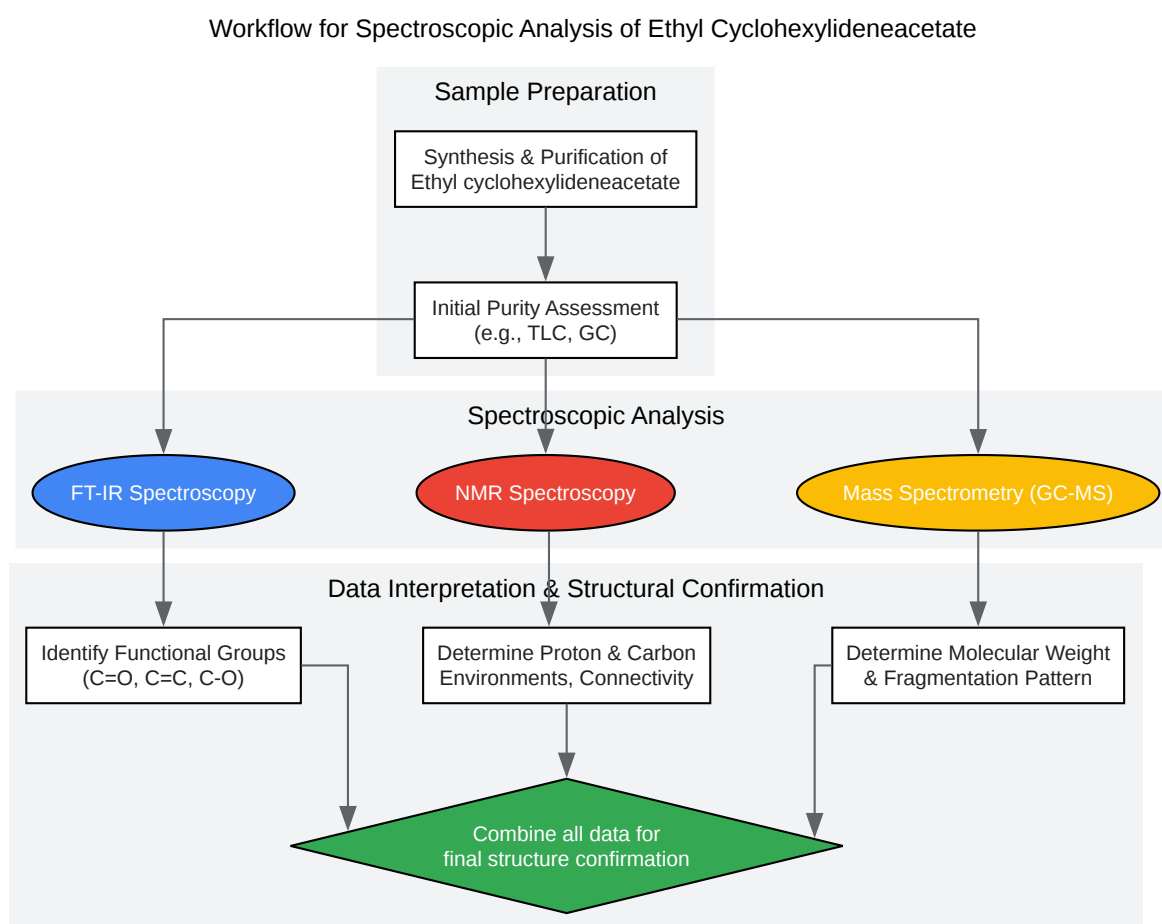
Data Analysis:

- Identify the peak corresponding to **Ethyl cyclohexylideneacetate** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.

- Identify the molecular ion peak $[M]^+$.
- Analyze the major fragment ions and propose fragmentation pathways.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.



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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of **Ethyl cyclohexylideneacetate**.

This guide provides a foundational set of spectroscopic data and protocols for **Ethyl cyclohexylideneacetate**. Researchers are encouraged to adapt these methodologies to their specific instrumentation and analytical requirements.

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